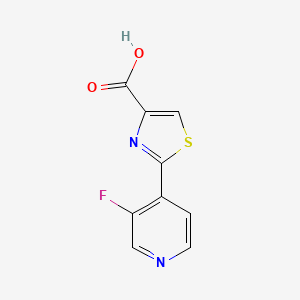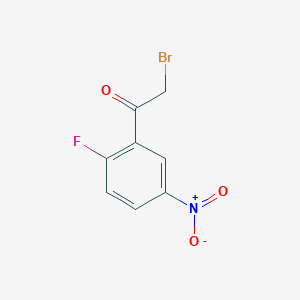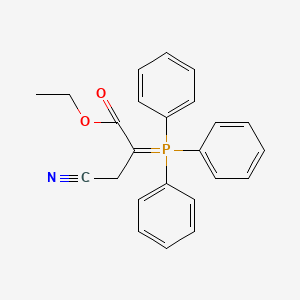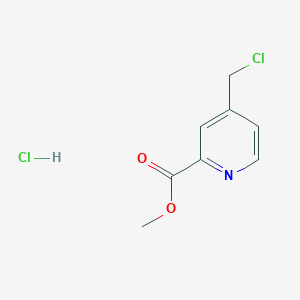
2-Bromo-3-chloropyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an oxygen atom bonded to the nitrogen, forming an N-oxide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloropyridine 1-oxide can be achieved through several methods. One common approach involves the halogenation of pyridine N-oxide. For instance, starting with 3-chloropyridine N-oxide, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Bromo-3-chloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can participate in redox reactions, where it can be reduced to the corresponding pyridine derivative or further oxidized.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Redox Reactions: Reducing agents like zinc dust or oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-3-chloropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-chloropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence its reactivity and binding affinity to biological molecules. The bromine and chlorine atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-3-chloropyridine: Lacks the N-oxide group, which can affect its reactivity and applications.
3-Bromo-2-chloropyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2-Chloro-3-bromopyridine: Another isomer with different properties due to the position of halogen atoms.
Uniqueness
2-Bromo-3-chloropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity
特性
分子式 |
C5H3BrClNO |
|---|---|
分子量 |
208.44 g/mol |
IUPAC名 |
2-bromo-3-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)2-1-3-8(5)9/h1-3H |
InChIキー |
FWPDSJYSADENJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C([N+](=C1)[O-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


